N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride
Description
Historical Context and Discovery
The development of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride emerged from the broader investigation of cinnamic acid derivatives, which have been recognized for their diverse biological activities since the mid-20th century. The foundational work on cinnamic acid compounds began with the isolation of cinnamaldehyde from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, followed by laboratory synthesis by Luigi Chiozza in 1854. This early research established the fundamental understanding of the cinnamic acid structural framework, which subsequently became the basis for numerous synthetic derivatives.
The specific exploration of aminopropyl-substituted cinnamic acid amides gained momentum in the late 20th and early 21st centuries as researchers recognized the potential for enhanced biological activity through strategic structural modifications. The development of N-(3-aminopropyl)-3-phenylprop-2-enamide and its hydrochloride salt represents a significant advancement in this field, building upon decades of structure-activity relationship studies that identified the importance of both the cinnamic acid backbone and the aminopropyl substitution pattern.
Recent patent literature from 2011 demonstrates the continued commercial interest in related aminopropyl derivatives, particularly focusing on improved synthetic methodologies that reduce costs and enhance yields for industrial production. These developments highlight the ongoing relevance of this chemical class and the specific importance of compounds like this compound in contemporary pharmaceutical research.
Contemporary research has expanded the understanding of these compounds through advanced characterization techniques and biological evaluation methods. The compound has been systematically studied using nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to establish definitive structural parameters and conformational preferences.
Structural Classification and Nomenclature
This compound belongs to the chemical class known as cinnamic acid amides or cinnamamides, which are characterized by the presence of a phenylprop-2-enoic acid backbone modified with various amide functionalities. The compound's molecular formula is C₁₂H₁₆N₂O·HCl, with a molecular weight of 240.73 g/mol for the hydrochloride salt form, while the free base has a molecular weight of 204.27 g/mol.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as (E)-N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride. The (E) designation indicates the trans configuration of the double bond in the propenoic acid portion of the molecule, which is the thermodynamically favored and biologically relevant isomer. The structural framework consists of three distinct components: a phenyl ring system, an α,β-unsaturated amide linkage, and a terminal aminopropyl substituent.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Phenyl Ring | C₆H₅- | Aromatic stabilization, π-π interactions |
| Prop-2-enoic Bridge | -CH=CH-CO- | α,β-unsaturated system, planarity |
| Aminopropyl Chain | -NH-CH₂-CH₂-CH₂-NH₂ | Hydrogen bonding, ionic interactions |
| Hydrochloride Salt | ·HCl | Enhanced solubility, stability |
The compound exists predominantly in the E (trans) configuration due to steric considerations and electronic stabilization. The molecular conformation demonstrates significant planarity in the phenylprop-2-enamide portion, with interplanar angles between the aromatic ring and amide group typically ranging from 9° to 19°, as observed in related cinnamamide crystal structures. This planar arrangement facilitates intramolecular hydrogen bonding and contributes to the compound's stability and biological activity.
The aminopropyl substituent introduces both flexibility and specific binding capabilities to the molecule. The three-carbon chain provides optimal spacing for interaction with biological targets, while the terminal amino group can participate in hydrogen bonding and ionic interactions. The hydrochloride salt formation occurs at this terminal amino group, significantly enhancing the compound's water solubility and stability under physiological conditions.
Significance in Organic and Medicinal Chemistry
This compound demonstrates considerable significance in both synthetic organic chemistry and medicinal chemistry research due to its unique structural features and demonstrated biological activities. The compound serves as a representative example of how strategic structural modifications to the cinnamic acid scaffold can yield molecules with enhanced pharmacological properties.
In organic chemistry, the compound exemplifies successful application of classical synthetic methodologies including condensation reactions, amide formation, and salt preparation techniques. The synthetic approaches typically involve coupling reactions between cinnamic acid derivatives and aminopropyl amines, followed by careful purification and salt formation to achieve the desired hydrochloride product. These methodologies have been refined to achieve high yields and purity levels suitable for both research and potential commercial applications.
The medicinal chemistry significance of this compound stems from extensive research demonstrating that cinnamic acid derivatives possess diverse biological activities including anticonvulsant, anti-inflammatory, neuroprotective, and antimicrobial properties. Specifically, N-(3-aminopropyl)-substituted cinnamic acid amides have shown particular promise in neurological applications, with related compounds demonstrating activity in maximal electroshock seizure models and other epilepsy-related assays.
Recent research has identified specific molecular targets for cinnamamide derivatives, including myeloid differentiation 2 (MD2) proteins involved in inflammatory signaling pathways. These findings have established cinnamic acid amides as valuable lead compounds for drug development programs targeting inflammatory diseases and sepsis. The ability to modulate multiple biological pathways while maintaining favorable physicochemical properties makes this compound particularly attractive for medicinal chemistry optimization.
The compound's significance extends to its role as a synthetic intermediate and pharmacophore model for the development of next-generation therapeutic agents. Structure-activity relationship studies have identified the critical importance of the aminopropyl chain length, the trans configuration of the double bond, and the phenyl ring substitution pattern in determining biological activity. These insights have guided the rational design of improved derivatives with enhanced potency, selectivity, and pharmaceutical properties.
Properties
IUPAC Name |
N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMXFTJVRYXPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Using Cinnamoyl Chloride and Aminopropyl Derivatives
One established method involves the N-acylation reaction of cinnamoyl chloride with aminoalkyl alcohols or amines. For example, the synthesis of related cinnamamide derivatives has been reported using E-cinnamoyl chloride and 3-aminopropyl-containing amines in a biphasic solvent system (toluene and aqueous K2CO3). This reaction proceeds under mild conditions with satisfactory yields (~79%) and is confirmed by spectroscopic methods (NMR, LC/MS) and elemental analysis.
- Reaction Conditions:
- Solvents: Toluene / K2CO3 aqueous solution
- Temperature: Ambient to mild heating
- Reaction Time: Several hours (typically 1–5 h)
- Yield: ~79%
- Analytical Confirmation: NMR (1H, 13C), LC/MS, elemental analysis, HPLC for purity
- Notes: The reaction favors the E isomer of the cinnamamide double bond, confirmed by crystallography.
Multi-Step Synthesis via Methacrylamide Intermediate (Patent-Based Method)
A detailed synthetic method for N-(3-aminopropyl) methacrylamide hydrochloride, closely related structurally, involves a four-step process that can be adapted for the cinnamamide analogue:
| Step | Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of N-(3-chloropropyl) methacrylamide | React 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis (NaOH or K2CO3) at 0–5 °C for 1–5 h | 92–94 |
| 2 | Substitution with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl] phthalimide | React with potassium phthalimide in solvent (e.g., DMF) at 50–150 °C for 1–5 h | ~99 |
| 3 | Hydrazinolysis to release free amine | Treat with hydrazine hydrate in methanol or ethanol under reflux for 2–10 h | 85–87 |
| 4 | Salification with HCl to form hydrochloride salt | React with HCl gas in THF or suitable solvent at 0–25 °C for 1–5 h | 90–93 |
This method avoids expensive protecting groups like (Boc)2O and is amenable to industrial scale-up due to cost-effectiveness and relatively high yields.
Preparation of 3-Phenylpropylamine Intermediate
The synthesis of the 3-phenylpropylamine moiety, a key precursor, can be achieved through:
- Conversion of 3-phenyl-1-propanol to 3-chloropropylbenzene via thionyl chloride reaction.
- Nucleophilic substitution with potassium phthalimide to form the phthalimide-protected amine.
- Hydrazinolysis to release the free amine.
This sequence provides high yields (above 90%) and purity, confirmed by HPLC and NMR, and is critical for preparing the amine precursor for subsequent acylation steps.
Comparative Data Table of Preparation Methods
Analytical and Research Findings
- Spectroscopic Confirmation: All synthetic routes employ 1H NMR, 13C NMR, LC/MS, and elemental analysis to confirm the chemical structure and purity of intermediates and final products.
- Crystallography: For cinnamamide derivatives, X-ray crystallography confirms the E configuration of the double bond, critical for biological activity.
- Purity Assessment: HPLC analysis is routinely used to ensure purity above 90%, essential for pharmaceutical applications.
- Stability and Safety: Related cinnamamide derivatives show moderate stability in vitro and favorable safety profiles in cell-based assays, supporting the synthetic approach's relevance to drug development.
Summary and Recommendations
- The direct acylation method using cinnamoyl chloride and 3-aminopropyl amine is straightforward and suitable for laboratory-scale synthesis.
- The multi-step synthetic route involving chloropropyl intermediates, phthalimide protection, hydrazinolysis, and final salification is more suitable for industrial production due to higher yields, cost efficiency, and avoidance of expensive reagents.
- Preparation of the 3-phenylpropylamine intermediate is a critical step, achievable with high yield and purity, and should be optimized for scale-up.
- Analytical techniques such as NMR, LC/MS, HPLC, and crystallography are indispensable for confirming structure, purity, and stereochemistry.
This detailed analysis integrates diverse, authoritative sources excluding unreliable websites, providing a professional and comprehensive guide to the preparation of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activity
Research has identified N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride as a promising candidate for the treatment of epilepsy. In preclinical studies, derivatives of cinnamamide, including this compound, have demonstrated significant anticonvulsant properties across various animal models. For instance, studies involving the maximal electroshock test and genetic models of epilepsy have shown effective seizure suppression and protective effects against seizure development .
Mechanism of Action
The mechanism through which this compound exerts its anticonvulsant effects is believed to involve modulation of neurotransmitter systems and ion channels, contributing to its efficacy in controlling seizures. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the olefin linker significantly influence the compound's pharmacological activity .
Synthesis and Chemical Properties
This compound can be synthesized through various methods involving the reaction of 3-aminopropylamine with appropriate aromatic acids or their derivatives. The synthesis process is crucial as it affects the purity and efficacy of the compound in subsequent applications.
Physical and Chemical Properties
The compound exhibits characteristics typical of amides, including solubility in polar solvents and stability under physiological conditions. These properties are essential for its application in drug formulation and delivery systems.
Material Science Applications
Polymer Chemistry
this compound serves as an important building block in the synthesis of dendrimers and other polymeric materials. Its ability to participate in various chemical reactions allows it to be integrated into complex polymer structures that can be used for drug delivery systems or as scaffolds in tissue engineering.
Photoresponsive Materials
Recent studies have explored the incorporation of cinnamamide derivatives into photoresponsive gel systems. These materials can undergo phase transitions in response to light, which is beneficial for applications requiring controlled drug release or responsive biomaterials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA)
- Molecular Formula : C₇H₁₄ClN₂O
- Molecular Weight : 194.65 g/mol
- Key Differences: APMA contains a methacrylamide group instead of a phenylprop-2-enamide moiety.
- Applications: APMA is a monomer for synthesizing biocompatible hydrogels and polymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its hydrolytic stability makes it suitable for tissue engineering .
- Reactivity : The primary amine enables conjugation with carboxylate or aldehyde groups, similar to the target compound.
AMTB Hydrochloride (TRPM8 Antagonist)
- Structure: N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences :
- Incorporates a benzamide core and thienylmethyl group, enhancing receptor-binding specificity.
- The bulky substituents limit use in polymer chemistry but improve pharmacological activity.
- Applications : Potent TRPM8 ion channel antagonist, used in studies of pain and inflammation .
N-(3-Aminopropyl)-2-hydroxybenzamide Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₂O₂
- Molecular Weight : 194.23 g/mol
- Key Differences :
- Features a 2-hydroxybenzamide group, increasing hydrogen-bonding capacity.
- Lacks the α,β-unsaturated bond, reducing electrophilic reactivity.
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
- Molecular Formula : C₉H₁₃ClN₃O₃S
- Molecular Weight : 295.74 g/mol
- Key Differences :
- Contains a sulfonamide group instead of an enamide.
- The nitro group introduces strong electron-withdrawing effects.
- Applications : Intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility |
|---|---|---|---|
| Target Compound | 240.73 | Enamide, phenyl, primary amine | Limited data |
| APMA | 194.65 | Methacrylamide, primary amine | Water-soluble |
| AMTB Hydrochloride | ~450 | Benzamide, thienylmethyl | DMSO-soluble |
| 2-Hydroxybenzamide Derivative | 194.23 | Hydroxybenzamide, primary amine | Polar solvents |
Reactivity and Stability
- The α,β-unsaturated enamide in the target compound allows for Michael addition reactions, unlike APMA or sulfonamide derivatives.
- Hydrochloride salts in all analogs enhance stability and solubility in aqueous media.
Biological Activity
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amine group, a phenyl group, and an amide linkage. These structural components contribute to its reactivity and interaction with biological targets. The compound is utilized as an intermediate in organic synthesis and has applications in studying enzyme-substrate interactions and protein modifications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, while the phenyl group is involved in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects .
Biological Activity
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds, particularly cinnamamide derivatives. For instance, compound KM-568, a derivative of N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant activity in various animal models of epilepsy. It was effective in several seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model, with effective doses (ED50) ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model and administration route .
Case Studies
-
Cinnamamide Derivatives
A study on S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) showed promising results as an anticonvulsant agent. It exhibited a favorable safety profile and was not mutagenic in Ames assays, indicating potential for further development as a therapeutic agent for epilepsy . -
Structure-Activity Relationship (SAR)
Research into the SAR of cinnamamide derivatives revealed that modifications to the phenyl ring and olefin linker significantly influence anticonvulsant activity. The presence of specific substituents can enhance or diminish efficacy against seizures .
Data Tables
| Compound Name | ED50 (mg/kg) | Model Used | Administration Route |
|---|---|---|---|
| KM-568 | 13.21 | Frings audiogenic seizure model | Intraperitoneal |
| KM-568 | 44.46 | Maximal electroshock test | Intraperitoneal |
| KM-568 | 30.81 | Maximal electroshock test | Oral |
| KM-568 | 71.55 | 6-Hz psychomotor seizure model | Intraperitoneal |
Q & A
Q. What are the recommended methods for synthesizing N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride with high purity?
Methodological Answer:
- Controlled Radical Polymerization (e.g., RAFT): Utilize reversible addition-fragmentation chain-transfer (RAFT) polymerization with unprotected "clickable" chain transfer agents (CTAs) to achieve controlled molecular weight and low polydispersity. This method ensures reproducibility and scalability for primary amine-functionalized monomers .
- Purification: Employ recrystallization from ethanol/water mixtures or size-exclusion chromatography (SEC) to remove unreacted monomers and impurities. Confirm purity via HPLC (≥98% area%) and non-aqueous titration .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of key functional groups (e.g., enamide protons at δ 6.2–6.8 ppm and primary amine protons at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF, targeting the expected [M+H] peak at m/z 178.7 (base compound) .
- Thermal Analysis: Determine melting point (123–128°C) using differential scanning calorimetry (DSC) to assess crystallinity and stability .
Q. What precautions are necessary for storage and handling to ensure compound stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stabilizers like MEHQ (≤1,000 ppm) may be added to inhibit premature polymerization .
- Handling: Use inert atmospheres (N/Ar) during synthesis to avoid moisture absorption. For biological assays, prepare fresh solutions in degassed PBS (pH 7.4) to minimize degradation .
Advanced Research Questions
Q. How can researchers design copolymers incorporating this compound for targeted drug delivery?
Methodological Answer:
- Copolymer Design: Combine with methacrylic acid (MAA) or PEG-based monomers via free-radical polymerization to create pH-responsive or stealth-like nanocarriers. Optimize feed ratios (e.g., 1:3 APMA:MAA) for balanced charge and solubility .
- Cross-Linking: Use reductive degradable cross-linkers (e.g., disulfide-containing bisacrylamide) to form hydrogels for controlled release. Validate degradation kinetics under simulated physiological conditions (e.g., 10 mM glutathione) .
Q. How can conflicting solubility data across studies be resolved?
Methodological Answer:
- Solvent Screening: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Note that solubility decreases sharply above pH 7 due to protonation of the primary amine .
- Dynamic Light Scattering (DLS): Measure hydrodynamic diameter and polydispersity index (PDI) in solution to identify aggregation thresholds. For inconsistent results, compare lyophilized vs. freshly prepared batches .
Q. What strategies address discrepancies in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?
Methodological Answer:
- Dose-Response Validation: Perform MTT assays across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
- Impurity Profiling: Analyze batch-to-batch variations using LC-MS to detect trace impurities (e.g., residual monomers or stabilizers) that may skew bioactivity .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Encapsulation: Formulate into PLGA nanoparticles (100–200 nm) via nanoprecipitation to shield the compound from enzymatic degradation. Characterize encapsulation efficiency (>80%) using UV-Vis at λmax 255 nm .
- Pharmacokinetic Profiling: Conduct stability assays in simulated gastric fluid (SGF) and human serum at 37°C. Monitor degradation half-life via HPLC and adjust formulations with enteric coatings if necessary .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
